Autophagonizer

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

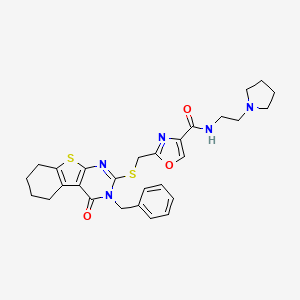

C28H31N5O3S2 |

|---|---|

分子量 |

549.7 g/mol |

IUPAC名 |

2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34) |

InChIキー |

BCMZCPIZJPKEIR-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=NC(=CO5)C(=O)NCCN6CCCC6 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Autophagonizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagonizer (also known as DK-1-49 and APZ) is a novel small molecule that has been identified as a potent modulator of autophagy, a critical cellular process for homeostasis and disease. Initially characterized as an autophagy inducer, recent comprehensive studies have elucidated that its primary mechanism of action is the inhibition of autophagic flux . This inhibition is mediated through the direct binding to its molecular target, Heat shock protein 70 (Hsp70), leading to the destabilization of lysosomal membranes. The subsequent impairment of lysosomal function culminates in the accumulation of autophagic vesicles and ultimately triggers apoptosis-independent autophagic cell death. This technical guide provides a detailed overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action: From Target Engagement to Cellular Demise

This compound exerts its cellular effects through a precise and multi-step process that begins with the engagement of its direct molecular target and culminates in the induction of autophagic cell death.

Molecular Target Identification: Hsp70

The direct binding partner of this compound was identified as Heat shock protein 70 (Hsp70) using a label-free target identification technique known as Drug Affinity Responsive Target Stability (DARTS). This method relies on the principle that the binding of a small molecule to its target protein can confer structural stabilization, rendering the protein more resistant to proteolysis.

Inhibition of Autophagic Flux via Lysosomal Destabilization

Contrary to initial hypotheses, this compound is not an inducer of autophagy but rather a potent inhibitor of the late stages of the autophagic process, specifically autophagic flux. The binding of this compound to Hsp70 disrupts the latter's function in maintaining lysosomal membrane integrity. Hsp70 is known to play a crucial role in stabilizing lysosomal membranes, and its inhibition by this compound leads to lysosomal membrane permeabilization (LMP).

This lysosomal dysfunction is the lynchpin of this compound's mechanism. The compromised lysosomes are unable to efficiently fuse with autophagosomes to form autolysosomes, the sites of degradation for cellular cargo. This blockade in the final degradative step of autophagy leads to a significant accumulation of immature autophagic vesicles within the cell.

Induction of Apoptosis-Independent Autophagic Cell Death

The profound disruption of cellular homeostasis caused by the accumulation of unprocessed autophagosomes and dysfunctional lysosomes triggers a form of programmed cell death known as autophagic cell death. A key characteristic of this cell death pathway is its independence from the classical apoptotic machinery. This has been demonstrated in studies where this compound induced cell death even in cells deficient in the pro-apoptotic proteins Bax and Bak.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | EC50 / Effect |

| Various Cancer Cells | Cell Viability | Inhibition of cell viability | 3-4 µM |

| Bax/Bak double-knockout cells | Cell Viability | Inhibition of cell viability | 3-4 µM |

Table 2: Dose-Dependent Effects of this compound on Autophagy Markers (HeLa Cells)

| Marker | This compound Concentration | Observation |

| LC3-II | Dose-dependent increase | Accumulation due to blocked degradation |

| p62/SQSTM1 | Dose-dependent increase | Accumulation due to blocked degradation |

| Atg5 | Dose-dependent decrease | Downstream effect of autophagy inhibition |

| Atg16L | Dose-dependent decrease | Downstream effect of autophagy inhibition |

Table 3: In Vivo Efficacy of this compound in Combination with Temozolomide (B1682018) (Glioma Xenograft Model)

| Treatment Group | Endpoint | Observation |

| This compound + Temozolomide | Tumor Volume | Significant reduction compared to single agents |

| This compound + Temozolomide | Survival Rate | Significantly increased compared to single agents |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Workflow for Target Identification using DARTS

Caption: Workflow for identifying the molecular target of this compound using DARTS.

Experimental Workflow for Assessing Autophagic Flux

Caption: Workflow for the analysis of autophagic flux markers by Western blot.

Detailed Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the direct binding target of this compound.

Materials:

-

Cell culture reagents

-

HeLa cells (or other relevant cell line)

-

This compound (APZ)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

-

Protease inhibitor cocktail

-

Pronase (or other suitable protease)

-

SDS-PAGE gels and buffers

-

Coomassie Brilliant Blue stain or silver stain

-

LC-MS/MS system

Protocol:

-

Cell Culture and Lysis: Culture HeLa cells to ~80-90% confluency. Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Treatment: Aliquot the cell lysate and treat with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at room temperature.

-

Limited Proteolysis: Add pronase to each aliquot to a final concentration that results in partial protein degradation (optimization is required). Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Stop Reaction: Stop the proteolytic reaction by adding SDS-PAGE sample loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Visualization and Band Excision: Stain the gel with Coomassie Brilliant Blue or silver stain. Identify protein bands that are protected from degradation in the this compound-treated samples compared to the vehicle control. Excise these protected bands.

-

LC-MS/MS Analysis: Subject the excised gel bands to in-gel digestion with trypsin followed by LC-MS/MS analysis to identify the proteins.

-

Data Analysis: Analyze the mass spectrometry data to identify Hsp70 as the protein target of this compound.

Lysosomal Membrane Permeabilization (LMP) Assay

Objective: To assess the effect of this compound on lysosomal integrity.

Materials:

-

Cell culture reagents

-

HeLa cells

-

This compound

-

LysoTracker Red (or other lysosomotropic dye)

-

Acridine (B1665455) Orange

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells on glass coverslips in a multi-well plate. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound for a defined time period (e.g., 6-24 hours).

-

Staining with Lysosomotropic Dyes:

-

LysoTracker Red: In the last 30 minutes of treatment, add LysoTracker Red to the culture medium to stain acidic compartments (lysosomes).

-

Acridine Orange: Alternatively, stain with Acridine Orange. In healthy cells with intact lysosomes, acridine orange accumulates in these acidic organelles and fluoresces red. Upon LMP, the dye leaks into the cytosol and nucleus, where it intercalates with DNA and RNA and fluoresces green.

-

-

Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: In LysoTracker Red-stained cells, a diffuse cytoplasmic signal instead of punctate lysosomal staining indicates LMP. In Acridine Orange-stained cells, a shift from red to green fluorescence indicates LMP. Quantify the fluorescence intensity and distribution to assess the degree of lysosomal destabilization.

Autophagic Flux Assay by Western Blot

Objective: To quantify the effect of this compound on the levels of key autophagy marker proteins.

Materials:

-

Cell culture reagents

-

HeLa cells

-

This compound

-

Lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Atg5, anti-Atg16L, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells in multi-well plates and treat with a dose-range of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Densitometric Analysis: Quantify the band intensities for LC3-II, p62, Atg5, and Atg16L, and normalize to the loading control (β-actin).

In Vivo Glioma Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in combination with temozolomide in a preclinical model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human glioblastoma cell line (e.g., U87MG)

-

This compound

-

Temozolomide (TMZ)

-

Vehicle solutions for drug administration

-

Calipers for tumor measurement

-

Animal monitoring and housing facilities

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of U87MG cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Temozolomide alone

-

This compound + Temozolomide

-

-

Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal injection or oral gavage).

-

Efficacy Assessment:

-

Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

-

Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss). Record the date of euthanasia to perform a survival analysis (e.g., Kaplan-Meier survival curves).

-

-

Data Analysis: Statistically analyze the differences in tumor growth and survival between the treatment groups.

Conclusion

This compound represents a novel class of autophagy modulators with a well-defined mechanism of action. By targeting Hsp70 and inducing lysosomal dysfunction, it effectively inhibits autophagic flux, leading to autophagic cell death in an apoptosis-independent manner. This unique mechanism of action, particularly its efficacy in apoptosis-resistant cells, makes this compound a promising candidate for further preclinical and clinical development, especially in the context of combination therapies for cancers such as glioblastoma. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field to further investigate and harness the therapeutic potential of this compound.

Autophagonizer (DK-1-49): An In-depth Technical Guide to a Novel Autophagy Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagonizer (DK-1-49) is a novel small molecule inducer of autophagy, a cellular process critical for homeostasis and implicated in a variety of disease states, including cancer. This document provides a comprehensive technical overview of DK-1-49, summarizing its known biological activities, mechanism of action, and relevant experimental data. Detailed protocols for key assays and visual representations of associated cellular pathways are included to facilitate further research and drug development efforts. DK-1-49 has been shown to induce autophagic cell death in apoptosis-resistant cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Introduction

Autophagy is a catabolic process by which cells degrade and recycle their own components. This process is essential for maintaining cellular health and responding to various stressors. In the context of cancer, autophagy can have a dual role, either promoting cell survival or inducing cell death. This compound (DK-1-49) has emerged as a significant research tool and potential therapeutic candidate due to its ability to induce autophagy and subsequent cell death, even in cancer cells that have developed resistance to apoptosis, a common form of programmed cell death.

A key study by Nguyen J. et al. in 2016 described the synthesis and initial biological characterization of DK-1-49[1]. The researchers demonstrated that this compound leads to the accumulation of key autophagy markers and induces cell death in both standard and apoptosis-defective cancer cell lines. This guide consolidates the available data on DK-1-49 to provide a detailed resource for the scientific community.

Mechanism of Action and Signaling Pathways

This compound (DK-1-49) induces autophagy, a process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The mechanism of action for DK-1-49 is reported to be independent of the canonical mTOR signaling pathway, which is a central regulator of autophagy[1]. Furthermore, its ability to induce cell death in Bax/Bak double-knockout cells indicates that its cytotoxic effects are not reliant on the intrinsic apoptosis pathway[1].

The precise molecular target and the exact signaling cascade initiated by DK-1-49 are still under investigation. However, based on its observed effects, a proposed pathway involves the initiation of autophagosome formation through a novel mechanism that bypasses the need for mTOR inhibition.

Diagram: Proposed Signaling Pathway of this compound (DK-1-49) in Autophagy Induction

Caption: Proposed mTOR-independent pathway of DK-1-49-induced autophagy.

Quantitative Data

The following tables summarize the key quantitative findings from the initial characterization of this compound (DK-1-49).

Table 1: Effect of DK-1-49 on Autophagy Markers

| Marker | Effect | Method |

| LC3-II | Accumulation | Western Blot |

| Autophagosomes | Enhanced Levels | Fluorescence Microscopy |

| Acidic Vacuoles | Enhanced Levels | Acridine Orange Staining |

Data summarized from Nguyen J. et al., 2016[1].

Table 2: Cytotoxic Activity of DK-1-49

| Cell Line | EC50 (µM) | Cell Type | Apoptosis Competency |

| Human Cancer Cells | 3-4 | Not specified | Competent |

| Bax/Bak DKO Cells | 3-4 | Not specified | Defective |

Data summarized from Nguyen J. et al., 2016[1]. DKO: Double Knockout.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound (DK-1-49). These protocols are based on standard laboratory procedures and the information available from the primary literature.

Western Blot for LC3-II Accumulation

This protocol is for the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cells of interest (e.g., HeLa, Bax/Bak DKO MEFs)

-

This compound (DK-1-49)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of DK-1-49 (or vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Diagram: Western Blot Workflow for LC3-II Detection

Caption: Workflow for assessing LC3-II levels by Western blot.

Acridine Orange Staining for Acidic Vacuole Quantification

This protocol uses the fluorescent dye Acridine Orange (AO) to visualize and quantify acidic vesicular organelles (AVOs), such as autolysosomes.

Materials:

-

Cells of interest

-

This compound (DK-1-49)

-

Complete cell culture medium

-

PBS

-

Acridine Orange solution (1 µg/mL in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips (for microscopy) or in plates (for flow cytometry). Treat with DK-1-49 for the desired duration.

-

Staining: Wash cells with PBS and then incubate with Acridine Orange solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Imaging/Analysis:

-

Microscopy: Immediately observe the cells under a fluorescence microscope. The cytoplasm and nucleolus will fluoresce green, while acidic compartments will fluoresce bright red or orange.

-

Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. Quantify the red fluorescence intensity to measure the volume of acidic vacuoles.

-

-

Data Analysis: Compare the red fluorescence intensity between treated and control cells. An increase in red fluorescence indicates an accumulation of acidic vacuoles.

Cell Viability Assay (MTT Assay) for EC50 Determination

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal effective concentration (EC50) of DK-1-49.

Materials:

-

Cells of interest

-

This compound (DK-1-49)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of DK-1-49 for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

EC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression analysis to determine the EC50 value, which is the concentration of DK-1-49 that inhibits cell viability by 50%.

Conclusion

This compound (DK-1-49) is a valuable tool for studying autophagy and holds promise as a potential anti-cancer agent, particularly for apoptosis-resistant tumors. Its ability to induce autophagy and cell death through a mechanism that appears to be independent of the classical mTOR and intrinsic apoptosis pathways makes it a unique and interesting compound for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of DK-1-49. Further studies are warranted to elucidate its precise molecular target and to evaluate its efficacy and safety in preclinical models.

References

Autophagonizer: A Technical Guide to Apoptosis-Independent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The circumvention of apoptosis, a primary mechanism of programmed cell death, is a hallmark of cancer and a major contributor to therapeutic resistance. This has spurred the investigation of alternative, apoptosis-independent cell death pathways as novel anti-cancer strategies. Autophagonizer, a small molecule inducer of autophagy, has emerged as a promising agent capable of inducing cell death in apoptosis-deficient cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Apoptosis, or Type I programmed cell death, is a well-characterized, caspase-dependent process essential for normal tissue homeostasis. However, many cancer cells acquire defects in apoptotic pathways, rendering them resistant to conventional chemotherapies that rely on inducing apoptosis. This has led to the exploration of non-apoptotic cell death mechanisms, such as autophagic cell death, as alternative therapeutic avenues.

Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. While autophagy is primarily a pro-survival mechanism under cellular stress, its overactivation can lead to a form of programmed cell death termed autophagic cell death.

This compound is a novel small molecule that potently induces autophagy, leading to cell death even in cells where the intrinsic and extrinsic apoptotic pathways are disabled. Its unique ability to trigger a Beclin-1-independent form of autophagy makes it a valuable tool for studying non-canonical autophagy and a potential therapeutic for apoptosis-resistant cancers.

Mechanism of Action

This compound induces cell death through a mechanism that is independent of the canonical apoptosis and autophagy pathways. Key features of its mechanism include:

-

Induction of Beclin-1-Independent Autophagy: Unlike many classical autophagy inducers that rely on the Beclin-1/Vps34 complex for the initiation of the autophagosome, this compound triggers autophagy through an alternative, less-characterized pathway. This is significant as the Beclin-1 pathway is often dysregulated in cancer.

-

Accumulation of Autophagic Vesicles: Treatment with this compound leads to a significant accumulation of autophagosomes and acidic vesicular organelles (AVOs), including autolysosomes. This is characterized by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

-

Apoptosis-Independence: this compound effectively induces cell death in cells lacking key apoptotic proteins such as Bax and Bak, demonstrating its ability to bypass the intrinsic apoptotic pathway. It also does not activate the extrinsic apoptotic pathway.

-

Potential Molecular Target: While the direct molecular target of this compound is yet to be definitively identified, evidence suggests it may function similarly to other compounds that induce Beclin-1-independent autophagy, potentially by targeting the BH3 binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-xL. This would disrupt their inhibitory interaction with pro-autophagic proteins, though not Beclin-1 in this case.

Quantitative Data

The efficacy of this compound has been demonstrated across various cancer cell lines, particularly those with resistance to apoptosis.

| Cell Line | Cell Type | IC50 / EC50 (µM) | Notes |

| Various Cancer Cells | - | 3 - 4 | General effective concentration range.[1] |

| Bax/Bak DKO Cells | Mouse Embryonic Fibroblasts | 3 - 4 | Demonstrates efficacy in apoptosis-deficient cells.[1] |

This table will be updated as more specific IC50 values for different cell lines become publicly available.

Signaling Pathways

The signaling cascade initiated by this compound bypasses the canonical Beclin-1-dependent autophagy initiation complex. While the precise pathway is still under investigation, a proposed model based on current understanding of Beclin-1-independent autophagy is presented below.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Western Blot for LC3-II Detection

This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3 (that recognizes both LC3-I and LC3-II)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. Include a positive control (e.g., rapamycin) and a negative control (vehicle).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for better separation of LC3-I and LC3-II).

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescence substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is used as a measure of autophagy induction.

Staining of Acidic Vesicular Organelles with Acridine Orange

This protocol is used to visualize and quantify the formation of acidic vesicular organelles (AVOs), such as autolysosomes.

Materials:

-

Cells of interest

-

Culture dishes or plates

-

This compound stock solution

-

Acridine Orange (AO) solution (1 mg/mL in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the other assays.

-

Staining: Remove the medium and wash the cells with PBS. Add fresh medium containing Acridine Orange at a final concentration of 1 µg/mL.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Visualization (Microscopy): Add fresh medium and immediately observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while the acidic compartments will fluoresce bright red/orange.

-

Quantification (Flow Cytometry): Trypsinize and resuspend the cells in PBS. Analyze the cells using a flow cytometer. Green fluorescence is detected in the FL1 channel and red fluorescence in the FL3 channel. An increase in the red fluorescence intensity indicates an increase in AVOs.

Conclusion

This compound represents a significant tool for the study of apoptosis-independent cell death and holds potential as a therapeutic agent for apoptosis-resistant cancers. Its unique mechanism of inducing Beclin-1-independent autophagy opens new avenues for research into the complex regulation of cellular degradation pathways. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and to further elucidate the intricacies of autophagic cell death. Future research focused on identifying the direct molecular target of this compound and fully mapping its signaling cascade will be crucial for its development as a clinical candidate.

References

The Discovery and Synthesis of Autophagonizer (DK-1-49): A Novel Modulator of Autophagy

Disclaimer: The compound "Autophagonizer (DK-1-49)" is a hypothetical agent used in this document for illustrative purposes. The data, protocols, and synthesis schemes presented are representative examples based on typical discovery and development processes for novel autophagy inducers.

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention. This technical guide details the discovery, synthesis, and preclinical characterization of a novel small molecule autophagy inducer, designated this compound (DK-1-49). We describe the high-throughput screening cascade that led to its identification, a plausible synthetic route for its production, and its mechanism of action in modulating key autophagy signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of autophagy modulation.

Discovery of this compound (DK-1-49)

The discovery of DK-1-49 was the result of a comprehensive high-throughput screening (HTS) campaign aimed at identifying novel small molecule inducers of autophagy. A proprietary library of diverse chemical scaffolds was screened using a cell-based assay that measures the autophagic flux.

High-Throughput Screening Cascade

The screening cascade was designed to identify potent and selective inducers of autophagy while eliminating cytotoxic compounds early in the process.

Experimental Workflow for DK-1-49 Discovery

Caption: A diagram illustrating the high-throughput screening cascade for the discovery of DK-1-49.

Quantitative Data from Screening

The following table summarizes the key quantitative data for DK-1-49 from the in vitro screening assays.

| Assay | Parameter | Value |

| Primary HTS | % Autophagy Induction at 10 µM | 250% |

| Dose-Response | EC50 | 1.2 µM |

| Cytotoxicity | CC50 | > 50 µM |

| LC3-II Fold Increase | Fold Change at 5 µM | 8.5 |

| p62 Degradation | % Degradation at 5 µM | 65% |

Chemical Synthesis of DK-1-49

A plausible synthetic route for a novel heterocyclic compound, DK-1-49, is presented below. This multi-step synthesis is designed for efficiency and scalability.

Hypothetical Synthesis of DK-1-49

Caption: A flowchart of the hypothetical multi-step synthesis of DK-1-49.

Experimental Protocol for Synthesis (Step 1)

Step 1: Condensation Reaction

-

To a solution of Starting Material A (1.0 eq) in anhydrous toluene (B28343) (10 mL/mmol) is added Reagent B (1.1 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus for 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Intermediate 1.

Mechanism of Action

DK-1-49 induces autophagy through the modulation of the mTOR signaling pathway, a key regulator of cellular metabolism and growth.[1]

Signaling Pathway Modulation

DK-1-49 has been shown to inhibit the mTORC1 complex, leading to the activation of the ULK1 complex and subsequent initiation of autophagosome formation.[1] The initiation of the autophagosome involves the formation of a phagophore, a process mediated by the ULK1 complex which phosphorylates VPS34, leading to the nucleation and association of proteins like Beclin-1 and ATG14.[2]

Autophagy Induction Pathway of DK-1-49

Caption: The proposed signaling pathway for DK-1-49-induced autophagy via mTORC1 inhibition.

Experimental Protocol: Western Blot for LC3-II

-

Cell Culture and Treatment: Plate HeLa cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow to adhere overnight. Treat cells with varying concentrations of DK-1-49 for 24 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (1:1000) and β-actin (1:5000) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the ratio of LC3-II to β-actin.

Preclinical Characterization

In Vitro Efficacy

DK-1-49 was evaluated in a panel of cancer cell lines to determine its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 3.5 |

| HCT116 | Colon Cancer | 2.8 |

| A549 | Lung Cancer | 5.1 |

| U87-MG | Glioblastoma | 4.2 |

In Vivo Xenograft Study

The in vivo efficacy of DK-1-49 was assessed in a mouse xenograft model using HCT116 cells.

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| DK-1-49 | 10 mg/kg, p.o., q.d. | 45 |

| DK-1-49 | 30 mg/kg, p.o., q.d. | 68 |

Experimental Protocol: In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomization and Treatment: Randomize mice into treatment groups (n=8 per group). Administer DK-1-49 or vehicle control orally once daily for 21 days.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.

Conclusion

This compound (DK-1-49) represents a promising novel small molecule inducer of autophagy with potent in vitro and in vivo anti-cancer activity. Its mechanism of action via mTORC1 inhibition provides a clear rationale for its observed biological effects. Further preclinical development, including detailed pharmacokinetic and toxicology studies, is warranted to advance DK-1-49 towards clinical evaluation.

References

Autophagonizer: A Technical Guide to its Role in Autophagic Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagonizer (also known as DK-1-49) is a small molecule inducer of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis and survival. Intriguingly, this compound has been shown to induce a form of programmed cell death known as autophagic cell death, particularly in cancer cells that have developed resistance to traditional apoptosis-inducing therapies. This technical guide provides an in-depth overview of the current understanding of this compound's role in autophagic cell death pathways, including its known effects on cellular machinery, quantitative data from key studies, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. While the direct molecular target of this compound remains to be elucidated, this document serves as a comprehensive resource for researchers investigating its mechanism of action and its potential as a therapeutic agent.

Introduction to this compound and Autophagic Cell Death

Autophagy is a catabolic process involving the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. While typically a pro-survival mechanism, overwhelming autophagic activity can lead to cell death, a process termed autophagic cell death. This mode of cell death is distinct from apoptosis and is characterized by the extensive formation of autophagic vacuoles.

This compound is a synthetic small molecule that has been identified as a potent inducer of autophagy.[1][2] A key characteristic of this compound is its ability to trigger cell death even in apoptosis-deficient cancer cells, such as those with Bax/Bak double knockouts.[1][3] This property makes it a valuable tool for studying autophagic cell death and a potential therapeutic candidate for apoptosis-resistant cancers.[4]

Molecular Mechanism and Signaling Pathways

The precise molecular target of this compound is currently unknown.[5] However, its downstream effects on the autophagy machinery are well-documented. Treatment of cells with this compound leads to a significant accumulation of autophagosomes and an increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3), known as LC3-II, which is a hallmark of autophagosome formation.[1][2]

While a direct link between this compound and the canonical autophagy-regulating pathways has not been definitively established, its action is hypothesized to impinge on core autophagy signaling nodes. The primary pathways governing autophagy initiation are the mTOR-dependent and Beclin-1-dependent pathways.

mTOR-Dependent Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that negatively regulates autophagy in response to growth factors and nutrient availability.[6][7] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200, and ATG101), thereby suppressing autophagosome initiation.[8][9] It is plausible that this compound could directly or indirectly inhibit mTORC1 activity, leading to the de-repression of the ULK1 complex and subsequent autophagy induction.

Figure 1: Hypothesized action of this compound on the mTOR-dependent autophagy pathway.

Beclin-1-Dependent Pathway

Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane.[3][10][11] The activity of the Beclin-1 complex is regulated by its interaction with various proteins, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, which inhibit autophagy by binding to the BH3 domain of Beclin-1.[11] Disruption of the Bcl-2/Beclin-1 interaction promotes autophagy. This compound could potentially act by disrupting this inhibitory interaction, thereby liberating Beclin-1 to initiate autophagosome formation.

Figure 2: Hypothesized action of this compound on the Beclin-1-dependent autophagy pathway.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| Various Cancer Cells | Cell Viability | EC50 | 3-4 µM | [2] |

| Bax/Bak double-knockout cells | Cell Viability | EC50 | 3-4 µM | [2] |

Table 2: Cellular Effects of this compound

| Parameter | Method | Observation | Reference |

| LC3-II Levels | Western Blot | Accumulation | [1] |

| Autophagosomes | Electron Microscopy | Increased number | [1] |

| Acidic Vacuoles | Acridine Orange Staining | Enhanced levels | [1] |

| p62/SQSTM1 Levels | Western Blot | Accumulation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC50) of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.[12][13]

Figure 3: Workflow for the MTT-based cell viability assay.

Western Blot for LC3-I to LC3-II Conversion

This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.[14][15]

-

Cell Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (at the recommended dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities of LC3-I and LC3-II using densitometry software. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Autophagic Flux Assay

To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay is crucial.[16][17] This is typically performed by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

-

Cell Treatment: Treat cells with this compound alone, a lysosomal inhibitor alone, or a combination of both for a specified time. Include a vehicle control.

-

Western Blot for LC3: Perform a Western blot for LC3 as described in section 4.2.

-

Analysis: A greater accumulation of LC3-II in the presence of both this compound and the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux (i.e., increased formation of autophagosomes).

Figure 4: Logical diagram for interpreting an autophagic flux assay.

Conclusion and Future Directions

This compound is a valuable chemical tool for inducing autophagic cell death, particularly in cancer cells that are resistant to apoptosis. Its ability to promote the accumulation of LC3-II and autophagosomes highlights its role as a potent autophagy inducer. While the precise molecular target and the exact signaling pathway it modulates remain to be fully elucidated, the existing data suggest a significant potential for this compound in cancer therapy.

Future research should focus on identifying the direct binding partner(s) of this compound to unravel its mechanism of action. Further investigation into its effects on the mTOR and Beclin-1 pathways will provide a more complete understanding of its role in autophagy regulation. Elucidating these mechanisms will be crucial for the rational design of novel therapeutic strategies that exploit autophagic cell death for the treatment of cancer and other diseases.

References

- 1. Facile synthesis of this compound and evaluation of its activity to induce autophagic cell death in apoptosis-defective cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BECLIN1: Protein Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proautophagic drugs: a novel means to combat apoptosis-resistant cancers, with a special emphasis on glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 10. Regulation of Autophagy by Beclin 1 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 16. Autophagic Flux Assay Kit A562 manual | DOJINDO [dojindo.com]

- 17. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Autophagonizer on LC3-II Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of a hypothetical autophagy-inducing agent, herein referred to as "Autophagonizer," on the accumulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation is a key area of interest in drug development for various diseases, including cancer and neurodegenerative disorders. A hallmark of autophagy induction is the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). This document details the experimental methodologies to quantify this compound-induced LC3-II accumulation, presents illustrative quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Autophagy and LC3 Lipidation

Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.[1] The process begins with the formation of a double-membraned vesicle, the phagophore, which elongates and engulfs a portion of the cytoplasm to form an autophagosome.[2] The autophagosome then fuses with a lysosome to form an autolysosome, where the sequestered material is degraded by lysosomal hydrolases.[2]

A key molecular event in autophagosome formation is the conjugation of LC3 to phosphatidylethanolamine (B1630911) (PE). The cytosolic precursor, pro-LC3, is cleaved to form LC3-I.[3] Upon autophagy induction, LC3-I is conjugated to PE by a ubiquitin-like conjugation system involving several autophagy-related (Atg) proteins, resulting in the formation of LC3-II.[3][4] LC3-II is recruited to both the inner and outer membranes of the autophagosome and is therefore a widely used marker for monitoring autophagy.[3][4] An increase in the amount of LC3-II is generally correlated with an increased number of autophagosomes.[5][6]

Quantitative Analysis of this compound's Effect on LC3-II Accumulation

The effect of this compound on LC3-II levels can be quantified using several standard techniques. Below are illustrative data tables summarizing expected results from such experiments.

Western Blot Analysis of LC3-II Levels

Western blotting is a common method to detect and quantify the relative amounts of LC3-I and LC3-II. An increase in the LC3-II band intensity, often expressed as a ratio to a loading control (e.g., GAPDH or β-actin), indicates an accumulation of autophagosomes.

Table 1: Effect of this compound on LC3-II Levels in HeLa Cells

| Treatment | Concentration | Duration (hrs) | LC3-II / GAPDH Ratio (Arbitrary Units) |

| Vehicle Control | - | 4 | 1.0 ± 0.1 |

| This compound | 10 µM | 4 | 3.5 ± 0.4 |

| This compound | 25 µM | 4 | 5.8 ± 0.6 |

| Rapamycin (B549165) (Positive Control) | 100 nM | 4 | 4.2 ± 0.5 |

Autophagy Flux Assay

An increase in LC3-II can result from either increased autophagosome formation or a blockage in autophagosome-lysosome fusion and degradation.[7] To distinguish between these possibilities, an autophagy flux assay is performed, typically using a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine (CQ). These agents inhibit the degradation of LC3-II within the autolysosome.[7][8] A further increase in LC3-II levels in the presence of this compound and a lysosomal inhibitor, compared to the inhibitor alone, indicates a true induction of autophagic flux.[9][10]

Table 2: Autophagic Flux Analysis in this compound-Treated U-87 MG Cells

| Treatment | LC3-II / β-actin Ratio (Arbitrary Units) |

| Vehicle Control | 1.0 ± 0.2 |

| This compound (25 µM) | 4.1 ± 0.5 |

| Bafilomycin A1 (100 nM) | 6.2 ± 0.7 |

| This compound (25 µM) + Bafilomycin A1 (100 nM) | 12.5 ± 1.3 |

Quantification of LC3 Puncta by Immunofluorescence

Immunofluorescence microscopy allows for the visualization and quantification of LC3-II-positive puncta, which represent autophagosomes.[11][12] The number of puncta per cell is a direct measure of autophagosome accumulation.

Table 3: Quantification of LC3 Puncta in MEF Cells Treated with this compound

| Treatment | Average LC3 Puncta per Cell |

| Vehicle Control | 5 ± 2 |

| This compound (25 µM) | 28 ± 6 |

| Starvation (EBSS for 2 hrs) | 35 ± 8 |

Experimental Protocols

Western Blot for LC3-I/II Detection

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[13]

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel.[14]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.[14]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification : Densitometrically quantify the LC3-II band and normalize to a loading control.

Immunofluorescence for LC3 Puncta Analysis

-

Cell Culture : Grow cells on glass coverslips in a multi-well plate.[15]

-

Treatment : Treat cells with this compound or control vehicle.

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[16]

-

Permeabilization : Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-10 minutes.[15][16]

-

Blocking : Block with a suitable blocking buffer (e.g., 10% normal goat serum) for 1 hour.[15]

-

Primary Antibody Incubation : Incubate with an anti-LC3 primary antibody overnight at 4°C.[16]

-

Secondary Antibody Incubation : Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.[16]

-

Mounting : Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.[16]

-

Imaging and Analysis : Acquire images using a fluorescence microscope and quantify the number of LC3 puncta per cell using image analysis software like ImageJ.[17]

Signaling Pathways and Experimental Workflows

Autophagy Signaling Pathway

Autophagy is tightly regulated by a complex signaling network. The central negative regulator of autophagy is the mechanistic target of rapamycin (mTOR) kinase.[1] Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex.[1][2] Conversely, under conditions of cellular stress, such as nutrient deprivation, mTOR is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagy.[2] The ULK1 complex then activates the Vps34 complex, which generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a crucial step for the recruitment of other Atg proteins.[2][18] This cascade ultimately leads to the lipidation of LC3 and the formation of the autophagosome.[18]

Caption: Autophagy signaling pathway.

Autophagy Flux Experimental Workflow

The autophagy flux assay is crucial for determining whether this compound truly enhances the autophagic process or merely blocks the degradation of autophagosomes.

Caption: Autophagy flux experimental workflow.

Conclusion

The accumulation of LC3-II is a fundamental indicator of autophagic activity. This guide has outlined the key experimental approaches to quantitatively assess the impact of a hypothetical autophagy modulator, this compound, on LC3-II levels. By employing Western blotting, autophagy flux assays, and immunofluorescence microscopy, researchers can robustly characterize the pro-autophagic effects of novel compounds. Understanding the underlying signaling pathways and adhering to rigorous experimental design are paramount for the successful development of autophagy-targeted therapeutics.

References

- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. LC3 conjugation system in mammalian autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. A quantitative assay for the monitoring of autophagosome accumulation in different phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Autophagic flux analysis [protocols.io]

- 11. In vivo autophagy quantification: Measuring LC3 and P62 puncta in 3D image system from zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot | Springer Nature Experiments [experiments.springernature.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Monitoring Autophagy-Immunofluorescence Staining [bio-protocol.org]

- 17. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Studies on Autophagonizer in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Autophagonizer, a small molecule inducer of autophagy, and its effects on cancer cell lines. This document details its mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: this compound-Induced Autophagic Cell Death

This compound is a novel synthetic small molecule that has been identified as an inducer of autophagy.[1][2] Preliminary studies indicate that it triggers a form of programmed cell death that is independent of apoptosis, the primary mechanism for many conventional chemotherapeutic agents.[1][3] This characteristic makes this compound a promising candidate for anticancer therapeutics, particularly for cancers that have developed resistance to apoptosis-inducing drugs.[3]

The mechanism of action involves the induction of autophagic cell death, characterized by the massive accumulation of autophagic vacuoles in the cytoplasm.[4] A key target of this compound has been identified as Heat shock protein 70 (Hsp70).[4][5] The binding of this compound to Hsp70 is thought to attenuate the integrity of lysosomes, leading to autophagic cell death.[4][5] This mode of action is distinct from the normal signaling pathways of autophagy, and its activity is not inhibited by known autophagy inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound in various cancer cell lines.

Table 1: Effects of this compound on Autophagy Markers

| Cell Line | Treatment | Marker | Result | Reference |

| Human Cancer Cells | This compound (DK-1-49) | LC3-II | Accumulation | [3] |

| Human Cancer Cells | This compound (DK-1-49) | Autophagosomes | Enhanced levels | [3] |

| Human Cancer Cells | This compound (DK-1-49) | Acidic Vacuoles | Enhanced levels | [3] |

Table 2: Effect of this compound on Cell Viability in Apoptosis-Defective Cells

| Cell Line | Genotype | Treatment | Effect on Cell Viability | Reference |

| Human Cancer Cells | Bax/Bak double-knockout | This compound (DK-1-49) | Inhibited | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa) and apoptosis-defective cells (e.g., Bax/Bak double-knockout mouse embryonic fibroblasts).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: A stock solution of this compound (e.g., 10 mM in DMSO) is diluted in culture medium to the desired final concentration for treating the cells. Control cells are treated with an equivalent concentration of DMSO.

Western Blot for LC3-II Detection

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3 (1:1000 dilution). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Acridine (B1665455) Orange Staining for Acidic Vacuole Visualization

This method is used to observe the formation of acidic vesicular organelles (AVOs), such as autolysosomes.

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound for the desired time.

-

Staining: The culture medium is removed, and the cells are washed with PBS. Cells are then stained with acridine orange (1 µg/mL in serum-free medium) for 15 minutes at 37°C.

-

Washing: The staining solution is removed, and the cells are washed with PBS.

-

Imaging: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Cytoplasm and nucleoli will fluoresce bright green, while acidic compartments will fluoresce bright red.

Drug Affinity Responsive Target Stability (DARTS)

This technique is employed to identify the protein target of a small molecule.

-

Cell Lysate Preparation: Prepare a total cell lysate from the cancer cell line of interest.

-

Drug Incubation: The lysate is divided into aliquots. One aliquot is treated with this compound, and the other is treated with vehicle (DMSO) as a control.

-

Protease Digestion: The lysates are then subjected to limited proteolysis with a protease such as thermolysin. The binding of this compound to its target protein should confer a conformational change that alters its susceptibility to protease digestion.

-

SDS-PAGE and Staining: The digested lysates are run on an SDS-PAGE gel, and the gel is stained (e.g., with Coomassie blue or silver stain).

-

Band Excision and Mass Spectrometry: Protein bands that show a difference in digestion pattern between the treated and control samples are excised from the gel. The proteins are then identified using mass spectrometry (LC-MS/MS).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed signaling pathway of this compound-induced autophagic cell death.

Caption: General experimental workflow for evaluating this compound.

References

- 1. proteome.jp [proteome.jp]

- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 3. Facile synthesis of this compound and evaluation of its activity to induce autophagic cell death in apoptosis-defective cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Novel Mechanism of Autophagonizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the novel mechanism of action of Autophagonizer (APZ), a small molecule that induces autophagic cell death. Unlike conventional autophagy inducers, this compound operates through a unique pathway that is independent of established apoptosis and autophagy signaling routes. This document outlines the core mechanism, presents quantitative data on its efficacy, details the experimental protocols for its study, and provides visual diagrams of the relevant biological pathways.

Core Mechanism: A Paradigm Shift from Induction to Inhibition of Autophagic Flux

This compound (also known as DK-1-49) was initially identified as a potent inducer of autophagy due to its ability to cause the accumulation of autophagy-associated proteins like LC3-II and the formation of autophagosomes and acidic vacuoles. However, subsequent research has revealed a more nuanced and novel mechanism. This compound induces cell death not by promoting the full autophagic process, but by inhibiting autophagic flux through the disruption of lysosomal integrity.[1]

The key to this mechanism is the direct interaction of this compound with Heat shock protein 70 (Hsp70).[1] By binding to Hsp70, this compound disrupts its function in maintaining lysosomal membrane integrity. This leads to a cascade of events:

-

Target Binding: this compound directly binds to Hsp70.

-

Lysosomal Integrity Dysfunction: The inhibition of Hsp70 function leads to a loss of lysosomal membrane integrity.

-

Impaired Autophagic Flux: The compromised lysosomes are unable to efficiently fuse with autophagosomes and degrade their contents. This results in a buildup of autophagosomes, which is initially observed as an "induction" of autophagy.

-

Autophagic Cell Death: The blockage of the final stages of autophagy and the potential leakage of lysosomal contents into the cytoplasm trigger autophagic cell death, a form of programmed cell death that is distinct from apoptosis.

This mechanism is particularly significant for its potential to circumvent apoptosis resistance in cancer cells. By inducing cell death through a pathway that does not rely on the apoptotic machinery, this compound presents a promising therapeutic strategy for cancers that have become resistant to conventional chemotherapies.[2]

Quantitative Data

The efficacy of this compound has been quantified in several cancer cell lines. The following table summarizes key in vitro and in vivo data.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 | U87MG (human glioblastoma) | < 5 µM (at 72h) | [3] |

| IC50 | GFP-GL261 (mouse glioma) | < 5 µM (at 72h) | [3] |

| Combination Index (CI) | U87MG (with Temozolomide) | 0.35 | [3] |

| Combination Index (CI) | Orthotropic Glioma Model (with Temozolomide) | 0.49 | [3] |

| Tumor Volume Reduction | Orthotropic Glioma Model (APZ + TMZ) | 67% reduction compared to control | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of this compound.

Cell Culture and Treatment

-

Cell Lines: HeLa (human cervical cancer), U87MG (human glioblastoma), GFP-GL261 (mouse glioma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for treating the cells for the indicated time periods.

Western Blot Analysis for Autophagy Markers (LC3 and p62)

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.[6]

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution). An antibody against a housekeeping protein like β-actin or GAPDH is used as a loading control.[5]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Drug Affinity Responsive Target Stability (DARTS) Assay

-

Cell Lysate Preparation: HeLa cells are lysed, and the total protein concentration is measured.

-

Drug Incubation: The cell lysate is incubated with varying concentrations of this compound or DMSO (vehicle control).

-

Protease Digestion: The lysates are then subjected to limited proteolysis by adding pronase for a defined period (e.g., 2, 10, 20 minutes).[7]

-

Western Blot Analysis: The reaction is stopped, and the samples are analyzed by Western blot using an antibody against Hsp70 to assess its stability in the presence of this compound. Increased stability (resistance to digestion) indicates a direct binding interaction.[7]

Lysosomal Integrity Assay (Acridine Orange Staining)

-

Cell Seeding: Cells are seeded on glass-bottom dishes or coverslips.

-

Staining: The cells are incubated with Acridine (B1665455) Orange (a final concentration of 1-5 µg/mL) in serum-free medium for 15-20 minutes at 37°C.[8][9]

-

Washing: The cells are washed with PBS.

-

Imaging: The cells are immediately observed under a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange accumulates in these acidic organelles and emits red fluorescence. Upon loss of lysosomal membrane integrity, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.[9][10]

-

Quantification: The intensity of red and green fluorescence is quantified to assess the degree of lysosomal damage.

In Vivo Orthotopic Glioma Xenograft Model

-

Cell Implantation: GFP-GL261 mouse glioma cells are stereotactically injected into the brains of C57BL/6 mice.[3]

-

Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging.

-

Treatment: Once tumors are established, mice are treated with this compound, Temozolomide (TMZ), a combination of both, or a vehicle control via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).[3]

-

Efficacy Evaluation: The antitumor efficacy is evaluated by measuring tumor volume and overall survival of the mice.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound binds to Hsp70, leading to lysosomal dysfunction and cell death.

Caption: Canonical autophagy pathway initiated by mTORC1 inhibition.

Caption: Workflow for elucidating this compound's mechanism of action.

References

- 1. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagic Inhibition via Lysosomal Integrity Dysfunction Leads to Antitumor Activity in Glioma Treatment | MDPI [mdpi.com]

- 4. Cisplatin combination drugs induce autophagy in HeLa cells and interact with HSA via electrostatic binding affinity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00056A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysosomal Stability Assay [en.bio-protocol.org]

- 9. Lysosomal Stability Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

The Autophagonizer: A Paradigm for Overcoming Apoptosis Resistance in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract